4-Ethylthymine

Descripción

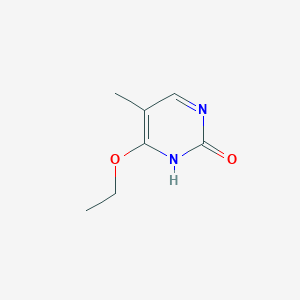

4-Ethylthymine is an alkylated thymine derivative formed by the addition of an ethyl group (-CH₂CH₃) to the oxygen atom at the 4-position of thymine. It arises from exposure to alkylating agents such as ethyl methanesulfonate (EMS), which transfers ethyl groups to DNA bases during mutagenesis . Structurally, this compound disrupts normal Watson-Crick base pairing by pairing with guanine instead of adenine during DNA replication, leading to T·A→C·G transitions . This lesion is highly mutagenic, with studies reporting mutation frequencies of ~40% in human cells . Unlike O⁶-ethylguanine, which is repaired by O⁶-alkylguanine-DNA alkyltransferase (AGT), this compound is primarily processed by nucleotide excision repair (NER) pathways, though inefficiently .

Propiedades

IUPAC Name |

6-ethoxy-5-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAWHRVAWZHIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909598 | |

| Record name | 4-Ethoxy-5-methylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-55-8 | |

| Record name | 4-Ethylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-5-methylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Ethylation of Thymine

The most straightforward approach involves alkylating thymine at the O4 position. Ethylation is typically achieved using ethylating agents such as ethyl iodide (C₂H₅I) or diethyl sulfate in the presence of a base. However, thymine’s multiple reactive sites (N3, O2, and O4) necessitate selective protection to avoid undesired side reactions.

Early methods employed p-nitrophenylethyl (NPE) groups to protect the N3 position, enabling regioselective ethylation at O4. For instance, Reese et al. demonstrated that thymine treated with ethyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours yielded 4-O-ethylthymine in 68% yield after deprotection. The NPE group was later removed via β-elimination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), preserving the ethyl group.

Key Challenges :

-

Competing alkylation at N3 or O2 positions without proper protection.

-

Side reactions due to the polar nature of thymine’s carbonyl groups.

Solid-Phase Phosphoramidite Methodology

Modern oligonucleotide synthesis relies on solid-phase phosphoramidite chemistry to incorporate this compound into DNA strands. This method involves synthesizing the 4-ethylthymidine phosphoramidite monomer, which is then coupled to a growing oligonucleotide chain on a solid support.

Monomer Preparation

-

Protection : Thymidine’s 5'-OH is protected with a dimethoxytrityl (DMT) group, while the 3'-OH is activated as a phosphoramidite.

-

Ethylation : The O4 position is ethylated using ethyl triflate (CF₃SO₃C₂H₅) in anhydrous acetonitrile, with 2,6-lutidine as a non-nucleophilic base.

-

Deprotection : The NPE group is removed using DBU in ethanol, avoiding ammonia, which hydrolyzes the O4-ethyl group.

Advantages :

Protecting Group Strategies

p-Nitrophenylethyl (NPE) Groups

NPE groups are critical for preventing alkylation at thymine’s N3 position. Their electron-withdrawing nature destabilizes the N3-H bond, reducing its nucleophilicity. Deprotection is achieved via β-elimination under mild basic conditions (e.g., DBU/ethanol), leaving the O4-ethyl group intact.

Phenoxyacetyl and Isobutyryl Groups

For oligonucleotide synthesis, adenine and guanine bases are protected with phenoxyacetyl groups, while cytosine uses isobutyryl groups. These protections prevent side reactions during phosphoramidite coupling and ensure high-fidelity synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of this compound reveals distinct peaks for the ethyl group:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and methanol/ammonium acetate gradient effectively separates this compound from unreacted thymine (retention time: 14.2 vs. 11.5 minutes).

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

4-Ethoxy-5-methylpyrimidin-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Mutagenic Properties and DNA Replication

4-Ethylthymine is primarily studied for its mutagenic potential. Research indicates that e4T can preferentially form T.G base pairs during DNA replication, which may lead to T→C transition mutations. The mutagenic effects of e4T were evaluated using primer extension assays on oligonucleotides containing this modified base. Findings suggest that the presence of e4T does not significantly hinder DNA replication compared to other alkylated thymine analogs, such as 4-methylthymine (m4T) .

Table 1: Comparison of Mutagenic Properties of Alkylated Thymine Analogues

| Base Analogue | Type of Pairing | Mutation Type | Replication Efficiency |

|---|---|---|---|

| This compound (e4T) | T.G | T→C Transition | Moderate |

| 4-Methylthymine (m4T) | T.G | T→C Transition | High |

| Unmodified Thymine | A.T | No Mutation | High |

Synthesis of Oligonucleotides

The efficient synthesis of oligonucleotides incorporating e4T has been developed using solid-phase methodologies. The process involves specific protecting groups that allow for the incorporation of e4T into DNA sequences, enabling researchers to study its effects in a controlled environment. This synthetic approach facilitates the creation of custom oligonucleotides for various experimental applications .

Role in DNA Repair Mechanisms

Research has identified specific DNA repair activities that target Othis compound lesions. These findings are crucial for understanding how cells cope with DNA damage caused by alkylating agents. Studies have shown that certain DNA polymerases are involved in bypassing e4T lesions during replication, indicating a specialized repair mechanism that may influence mutation rates .

Cancer Research Implications

The accumulation of O4-alkylated thymidine derivatives, including e4T, has been linked to cancer risk. The quantification of these adducts in human tissues is essential for assessing exposure to environmental carcinogens. Advanced methods such as HPLC and 32P-postlabeling have been developed to detect low levels of e4T in biological samples, providing insights into its role as a biomarker for cancer risk .

Table 2: Detection Methods for O-alkylated Thymidine Adducts

| Methodology | Sensitivity Level | Application Area |

|---|---|---|

| HPLC | High | Quantification in tissues |

| 32P-postlabeling | Very High | Detection of low adduct levels |

| Immunoprecipitation | Moderate | Specificity in detection |

Case Studies and Experimental Findings

Several case studies illustrate the application of e4T in various research contexts:

- Study on Translesion Synthesis : In HEK293T cells, researchers found that translesion synthesis across O4-alkyldT lesions was moderately efficient, with bypass rates varying based on the alkyl group size . This study highlights the importance of understanding how different modifications affect DNA replication fidelity.

- Quantitative Analysis in Smokers : A pilot study analyzed peripheral blood samples from smokers and detected elevated levels of Othis compound compared to non-smokers, suggesting a correlation between smoking and increased formation of this DNA adduct .

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-5-methylpyrimidin-2-ol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes involved in nucleic acid synthesis and repair . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

4-Methylthymine and 4-n-Propylthymine

Structural Differences :

- 4-Methylthymine : Methyl group (-CH₃) at the 4-position.

- 4-n-Propylthymine : n-Propyl group (-CH₂CH₂CH₃) at the 4-position.

- 4-Ethylthymine : Ethyl group (-CH₂CH₃) at the 4-position.

- Mutagenicity and Repair: All three compounds induce exclusive T→C transitions due to their altered base-pairing properties. Mutation frequencies are similar: 40% for 4-methylthymine and this compound. 42% for 4-n-propylthymine .

O⁴-Ethylthymine vs. O²-Ethylthymine

Structural Context :

- O⁴-Ethylthymine : Ethylation occurs at the oxygen atom of the 4-carbonyl group.

- O²-Ethylthymine : Ethylation occurs at the oxygen atom of the 2-carbonyl group.

Repair and Persistence :

Both lesions are poorly repaired in human cells, regardless of AGT or NER activity. Persistence leads to replication errors, but their mutation spectra differ:

Comparison with Other Ethylated Lesions: O⁶-Ethylguanine

Structural and Functional Contrasts

O⁶-Ethylguanine : Ethylation at the O⁶ position of guanine.

- This compound: Ethylation at the O⁴ position of thymine. Base Pairing: Pairs with guanine, causing T→C transitions .

Mutation Reversibility

- EMS-Induced Lesions :

Comparison with Non-Alkylated Base Analogs: 5-Bromouracil

Mechanism of Mutagenesis

- 5-Bromouracil: A thymine analog with bromine replacing the methyl group. Pairs with adenine normally but mispairs with guanine when ionized, causing T·A→C·G transitions .

- This compound : Directly pairs with guanine without ionization, leading to the same transition .

Actividad Biológica

4-Ethylthymine (4-EtdT) is a modified nucleobase that has garnered attention due to its biological activity, particularly in the context of DNA damage and repair mechanisms. This article explores the biological implications of 4-EtdT, highlighting its mutagenic properties, detection methods, and the cellular responses involved in its repair.

Overview of this compound

This compound is an alkylated derivative of thymine, one of the four primary nucleobases in DNA. Alkylation can occur due to environmental exposure to certain chemicals or as a result of metabolic processes within the body. The presence of 4-EtdT in DNA can lead to significant implications for genetic stability and cellular function.

Mutagenic Properties

Research indicates that 4-EtdT exhibits mutagenic potential, particularly through its ability to mispair during DNA replication. A study demonstrated that both 4-EtdT and its methyl counterpart (4-MedT) preferentially form T-G pairs, which do not block in vitro replication but can lead to mutations such as T→C transitions .

Key Findings:

- Formation of T-G pairs : 4-EtdT forms alkyl T-G pairs more frequently than non-mutagenic pairings, suggesting a higher likelihood of mutation during DNA replication .

- Mutation Types : The predominant mutation induced by 4-EtdT is the T→C transition, which can contribute to genomic instability if not repaired effectively .

Detection and Quantification

The detection of 4-EtdT in human tissues has been facilitated by advanced analytical techniques. A highly sensitive method known as PREPI (pre-fractionation, 32P-post-labeling, and immunoprecipitation) allows for the quantification of O-alkylated nucleobases at very low levels .

Detection Results:

- In human liver samples, levels of 4-EtdT were found to range from 0.5 to 140 adducts per thymine residues .

- The detection limit for this method is approximately , enabling analysis at molar ratios significantly lower than previously achievable .

Repair Mechanisms

The cellular response to DNA damage caused by 4-EtdT involves several repair pathways. Notably, it has been reported that traditional DNA repair mechanisms such as the base excision repair (BER) pathway may not effectively address lesions caused by 4-EtdT .

Key Repair Insights:

- Translesion Synthesis : Research indicates that translesion synthesis polymerases play a crucial role in bypassing these lesions during DNA replication. Specifically, studies have shown that certain polymerases can incorporate nucleotides opposite 4-EtdT, albeit with reduced fidelity .

- Specificity of Repair Enzymes : Unlike other alkylated bases, such as O6-methylguanine which is efficiently repaired by human O6-alkylguanine-DNA alkyltransferase (hAGT), the repair efficiency for 4-EtdT remains relatively low .

Case Studies and Clinical Implications

Several case studies have highlighted the relevance of detecting and understanding the biological activity of 4-EtdT in clinical contexts:

- Cancer Risk Assessment : The accumulation of O-alkylated bases like 4-EtdT is considered a potential marker for cancer risk due to their mutagenic properties. Studies have shown correlations between environmental exposures leading to alkylation and increased cancer incidence .

- Genomic Stability : Persistent lesions like those caused by 4-EtdT can compromise genomic stability, leading to various pathologies including cancer. Understanding how these lesions are formed and repaired is crucial for developing therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.